molecular formula C18H22O8 B3040474 1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate CAS No. 20750-01-0

1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate

Cat. No. B3040474
CAS RN: 20750-01-0
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-KHVLVAFSSA-N
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Description

“1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate” is a chemical compound that is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It is an important intermediate in the preparation of various sugars .


Synthesis Analysis

The synthesis of this compound involves the formation of a new chiral center, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation . The product purification can be achieved by crystallization/precipitation only .


Molecular Structure Analysis

The molecular formula of this compound is C14H18O6 . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .


Chemical Reactions Analysis

This compound reacts with dibromomethane in aqueous solution of sodium hydroxide, using tetrabutylammonium bromide as phase transfer agent, can obtain corresponding 2, 3-methylene acetal .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.29 . It has a melting point of 164-165 °C . The optical activity is [α]19/D +113.1°, c = 1 in chloroform .

Scientific Research Applications

Investigating Carbohydrate Recognition

Carbohydrate-protein interactions play essential roles in cell adhesion, immune responses, and disease pathways. Researchers employ this compound to study carbohydrate recognition by lectins, antibodies, and other biomolecules. By understanding these interactions, they can design targeted therapies and diagnostic tools.

Safety and Hazards

The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is recommended to avoid dust formation and it should not be released into the environment .

Future Directions

As an important intermediate in the preparation of various sugars, this compound has broad applications in synthetic carbohydrate chemistry . It exhibits substantial prospects in studying formidable diseases like cancer and diabetes , indicating its potential for future biomedical research.

Mechanism of Action

properties

IUPAC Name

[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-KHVLVAFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12245511

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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